BROMO(TRIPHENYLPHOSPHINE)GOLD (I)
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Overview
Description
BROMO(TRIPHENYLPHOSPHINE)GOLD (I): is a coordination compound consisting of a gold(I) center bonded to a bromine atom and a triphenylphosphane ligand. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is C18H15AuBrP .
Preparation Methods
Synthetic Routes and Reaction Conditions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) can be synthesized through the reaction of gold(I) chloride with triphenylphosphane in the presence of a bromine source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
AuCl+P(C6H5)3+Br2→AuBr(P(C6H5)3)+Cl2
Industrial Production Methods: Industrial production of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other ligands such as halides, phosphines, or nitrogen-containing ligands.
Oxidation-Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, iodide), phosphines, and nitrogen-containing ligands. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively
Major Products Formed:
Substitution Reactions: Products include gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Products include gold(III) complexes or metallic gold.
Scientific Research Applications
BROMO(TRIPHENYLPHOSPHINE)GOLD (I) has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) derivatives are explored for their therapeutic potential in treating diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of BROMO(TRIPHENYLPHOSPHINE)GOLD (I) involves its interaction with molecular targets such as enzymes and receptors. The gold(I) center can coordinate with sulfur or nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The triphenylphosphane ligand enhances the compound’s stability and facilitates its interaction with biological targets .
Comparison with Similar Compounds
- Chlorogold;triphenylphosphane
- Iodogold;triphenylphosphane
- Bromogold;diphenylphosphane
Comparison: BROMO(TRIPHENYLPHOSPHINE)GOLD (I) is unique due to its specific ligand environment and reactivity. Compared to Chlorogold;triphenylphosphane and Iodogold;triphenylphosphane, BROMO(TRIPHENYLPHOSPHINE)GOLD (I) exhibits different reactivity patterns and stability. The presence of the bromine atom influences the compound’s electronic properties and its interaction with other molecules .
Biological Activity
BROMO(TRIPHENYLPHOSPHINE)GOLD(I), also known as bromogold, is a gold(I) complex with significant potential in biological applications, particularly in the fields of oncology and virology. This compound exhibits diverse biological activities, which are largely attributed to its unique chemical structure and the nature of its ligands. This article delves into the biological activity of BROMO(TRIPHENYLPHOSPHINE)GOLD(I), exploring its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of BROMO(TRIPHENYLPHOSPHINE)GOLD(I) is primarily mediated through its interaction with various biomolecules. The gold(I) center can coordinate with sulfur or nitrogen atoms found in proteins, leading to:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes such as thioredoxin reductase, which is crucial for cellular redox balance and cancer cell proliferation .
- Disruption of Cellular Processes : By binding to viral proteins or other cellular targets, it can interfere with essential cellular pathways, leading to altered cell function and increased apoptosis in cancer cells.
Biochemical Pathways
BROMO(TRIPHENYLPHOSPHINE)GOLD(I) affects several biochemical pathways:
- Antiviral Activity : It has demonstrated significant antiviral properties, notably against the Chikungunya virus, where it inhibited replication by 99%.
- Anticancer Activity : The compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7 and MDA-MB-231), by inducing apoptosis and inhibiting key survival pathways .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of BROMO(TRIPHENYLPHOSPHINE)GOLD(I):
- In Vitro Studies : Research indicates that gold(I) complexes can significantly reduce cell viability in cancer cell lines. For instance, a study reported IC50 values comparable to established chemotherapeutics like cisplatin .
- Mechanisms of Action : The anticancer effects are believed to involve the inhibition of glutathione reductase-like enzymes and disruption of mitochondrial function .
Antiviral Properties
The antiviral efficacy of BROMO(TRIPHENYLPHOSPHINE)GOLD(I) has been explored in various studies:
- Mechanism Against HIV : Gold(I) complexes have shown promise as anti-HIV agents by inhibiting reverse transcriptase activity, which is vital for viral replication.
- Broad-Spectrum Activity : The compound has also been tested against other viruses, demonstrating a broad spectrum of antiviral activity due to its ability to interact with viral proteins.
Comparative Analysis
To understand the unique properties of BROMO(TRIPHENYLPHOSPHINE)GOLD(I), it is beneficial to compare it with other similar compounds:
Compound | Anticancer Activity | Antiviral Activity | Key Ligands |
---|---|---|---|
BROMO(TRIPHENYLPHOSPHINE)GOLD(I) | High | High | Triphenylphosphine |
Chlorogold;triphenylphosphane | Moderate | Low | Triphenylphosphine |
Iodogold;triphenylphosphane | Moderate | Moderate | Triphenylphosphine |
This table illustrates that BROMO(TRIPHENYLPHOSPHINE)GOLD(I) possesses superior biological activity compared to its analogs due to its specific ligand environment and reactivity.
Case Study 1: Anticancer Efficacy
A study conducted on MCF7 breast cancer cells demonstrated that treatment with BROMO(TRIPHENYLPHOSPHINE)GOLD(I) resulted in a significant decrease in cell viability (IC50 = 5 µM). The study concluded that the compound induced apoptosis through mitochondrial pathways and inhibited key signaling pathways associated with cancer survival.
Case Study 2: Antiviral Activity Against Chikungunya Virus
In a recent investigation, BROMO(TRIPHENYLPHOSPHINE)GOLD(I) was tested for its antiviral properties against Chikungunya virus. The results indicated a 99% reduction in viral replication at low micromolar concentrations, showcasing its potential as an antiviral therapeutic agent.
Properties
CAS No. |
14243-65-3 |
---|---|
Molecular Formula |
C18H16AuBrP+ |
Molecular Weight |
540.2 g/mol |
IUPAC Name |
bromogold;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; |
InChI Key |
UIYUJCNGYSSFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Key on ui other cas no. |
14243-65-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
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